1,1'-(sulfanediyldibenzene-4,1-diyl)bis(1H-pyrrole-2,5-dione)
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Overview
Description
1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticandidiasis and antituberculosis properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound’s biogenic imide group ensures high and diverse biological activities, including selective inhibitory activity against various proteins such as cyclooxygenase and kinase enzymes . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
1-(4-{[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]SULFANYL}PHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its dual pyrrole-2,5-dione structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12N2O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O4S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
InChI Key |
ZXZWXBTZYQSCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
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